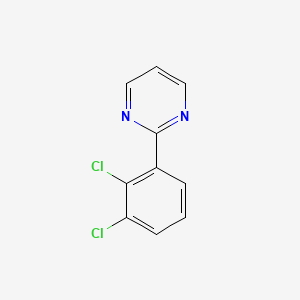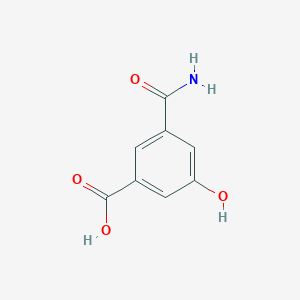
3-Carbamoyl-5-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-5-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound is characterized by the presence of a carbamoyl group (-CONH2) and a hydroxyl group (-OH) attached to a benzene ring. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants, fruits, and vegetables .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-5-hydroxybenzoic acid typically involves the introduction of the carbamoyl group and the hydroxyl group onto the benzene ring. One common method is the nitration of benzoic acid followed by reduction and subsequent hydrolysis to introduce the hydroxyl group. The carbamoyl group can be introduced through the reaction of the hydroxylated benzoic acid with phosgene or urea under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Carbamoyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acids.
Applications De Recherche Scientifique
3-Carbamoyl-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-carbamoyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways
Comparaison Avec Des Composés Similaires
Salicylic Acid: Contains a hydroxyl group at the ortho position relative to the carboxyl group.
p-Hydroxybenzoic Acid: Contains a hydroxyl group at the para position relative to the carboxyl group.
Protocatechuic Acid: Contains two hydroxyl groups at the ortho and meta positions relative to the carboxyl group.
Uniqueness: 3-Carbamoyl-5-hydroxybenzoic acid is unique due to the presence of both a carbamoyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids .
Propriétés
Numéro CAS |
1243392-81-5 |
|---|---|
Formule moléculaire |
C8H7NO4 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
3-carbamoyl-5-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c9-7(11)4-1-5(8(12)13)3-6(10)2-4/h1-3,10H,(H2,9,11)(H,12,13) |
Clé InChI |
SQIJXSFKIAGDPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



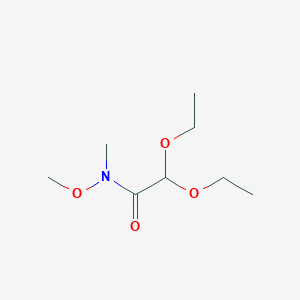
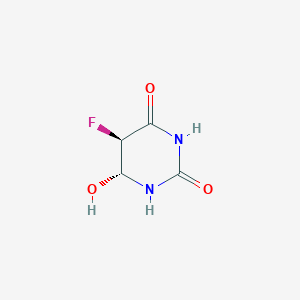
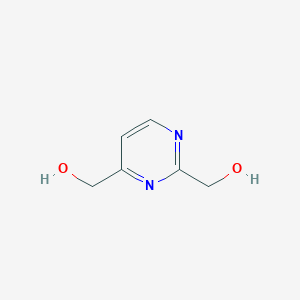
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

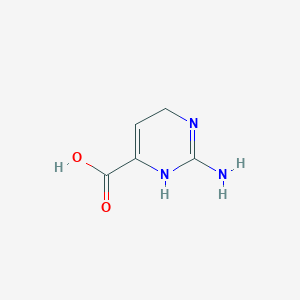
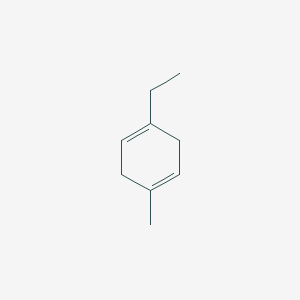
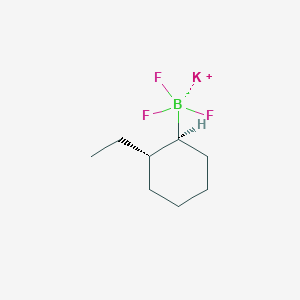
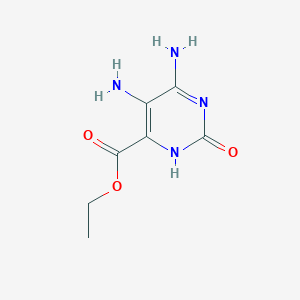
![Alanine, n-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13117760.png)

![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
